

# Degarelix-d7 safety data sheet and handling precautions

Author: BenchChem Technical Support Team. Date: December 2025



An In-depth Technical Guide to the Safety and Handling of Degarelix-d7

Disclaimer: Specific safety data sheets (SDS) for **Degarelix-d7** are not readily available in the public domain. This guide is compiled from information on Degarelix and its acetate salt, the non-deuterated parent compound. Deuterated compounds may have different toxicological and pharmacokinetic properties.[1] Researchers should handle **Degarelix-d7** with the same or greater precautions as Degarelix and consult the supplier-specific safety information.

#### Introduction

**Degarelix-d7** is a deuterium-labeled version of Degarelix, a synthetic peptide antagonist of the gonadotropin-releasing hormone receptor (GnRHR).[1] In drug development and research, stable isotope-labeled compounds like **Degarelix-d7** are primarily used as internal standards for quantitative analysis in mass spectrometry-based assays.[1] Given its structural similarity to the active pharmaceutical ingredient Degarelix, a thorough understanding of its safety profile and handling requirements is paramount for laboratory personnel.

## **Compound Identification and Physical Properties**

Quantitative data for Degarelix and its derivatives have been compiled for reference.



| Identifier        | Degarelix[2]                 | Degarelix Acetate[3] | Degarelix-d7 Trifluoroacetate[4]   |
|-------------------|------------------------------|----------------------|------------------------------------|
| Molecular Formula | C82H103CIN18O16              | C84H107CIN18O18      | C82H96D7CIN18O16 • C2HF3O2         |
| Molecular Weight  | 1632.3 g/mol                 | 1692.3 g/mol         | 1639.33 g/mol (+<br>114.02 g/mol ) |
| CAS Number        | 214766-78-6                  | 934016-19-0          | Not available                      |
| Appearance        | White to off-white powder[5] | Not available        | Not available                      |
| Solubility        | Highly soluble in water[5]   | Not available        | Not available                      |

## **Hazard Identification and Safety Precautions**

The following hazard information is based on safety data sheets for Degarelix and Degarelix acetate.[6][7]

#### **GHS Classification**

- Reproductive Toxicity (Category 1A/1B): May damage fertility or the unborn child.[6]
- Acute Toxicity, Oral (Category 4): Harmful if swallowed.[7]
- Skin Corrosion/Irritation (Category 2): Causes skin irritation.[7]
- Serious Eye Damage/Eye Irritation (Category 2A): Causes serious eye irritation.[7]
- Specific Target Organ Toxicity, Single Exposure (Category 3): May cause respiratory irritation.[7]

#### **Precautionary Measures**

A summary of key precautionary statements is provided below.



| Category   | Precautionary Statement                                                                                                                                                                                                                                                                                                                                                                                       |  |
|------------|---------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------|--|
| Prevention | Obtain special instructions before use. Do not handle until all safety precautions have been read and understood. Avoid breathing dust/fume/gas/mist/vapors/spray.[7] Wash hands thoroughly after handling.[7] Do not eat, drink or smoke when using this product.[7] Use only outdoors or in a well-ventilated area.[7] Wear protective gloves, protective clothing, eye protection, and face protection.[7] |  |
| Response   | IF exposed or concerned: Get medical advice/attention. IF ON SKIN: Wash with plenty of soap and water.[7] IF INHALED: Remove victim to fresh air and keep at rest in a position comfortable for breathing.[7] IF IN EYES: Rinse cautiously with water for several minutes.  Remove contact lenses, if present and easy to do. Continue rinsing.[7]                                                            |  |
| Storage    | Store locked up. Store in a well-ventilated place. Keep container tightly closed.[7]                                                                                                                                                                                                                                                                                                                          |  |
| Disposal   | Dispose of contents/container to an approved waste disposal plant.                                                                                                                                                                                                                                                                                                                                            |  |

# **Experimental Protocols and Handling Procedures**

While specific experimental protocols for **Degarelix-d7** are not available, the handling and reconstitution procedures for the clinical formulation of Degarelix (Firmagon®) provide a robust framework for safe laboratory handling.[8][9]

## **Personal Protective Equipment (PPE)**

- Gloves: Impervious gloves (e.g., nitrile) should be worn at all times when handling the compound or its solutions.[8][9]
- Lab Coat: A standard lab coat should be worn to protect from skin contact.



• Eye Protection: Safety glasses or goggles are required to prevent eye contact.[7]

#### **Reconstitution Protocol (Adapted for Laboratory Use)**

- Preparation: Work in a designated area, such as a chemical fume hood or a well-ventilated space.[7]
- Vial Preparation: If the compound is in a vial, wipe the rubber stopper with an alcohol pad.[8]
- Solvent Addition: Slowly add the required volume of the appropriate solvent (e.g., Sterile Water for Injection, USP) to the vial.[8]
- Dissolution: Swirl the vial gently until the liquid is clear with no visible particles. Do not shake, as this can cause foaming or aggregation.[8][9]
- Usage: The reconstituted solution should be used promptly. For the clinical product, administration is required within 2 hours.[9] Stability in other solvents or conditions should be experimentally determined.





Click to download full resolution via product page

Caption: Workflow for the safe handling and reconstitution of **Degarelix-d7**.



# **Toxicological Information**

Toxicological data is derived from studies on Degarelix. The primary health hazard is reproductive toxicity.

| Toxicity Type                | Finding                                                                                                                                                                                            | Reference   |
|------------------------------|----------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------|-------------|
| Reproductive Toxicity        | May damage fertility. In animal studies (rats and rabbits), Degarelix caused increased post-implantation loss, embryo/fetal lethality, and abortion at doses well below the clinical loading dose. | [6][10][11] |
| Carcinogenicity              | No ingredient is identified as a probable, possible, or confirmed human carcinogen by IARC, NTP, or OSHA.                                                                                          |             |
| Acute Toxicity               | Harmful if swallowed. No irritant effect on the skin or eyes was noted in one SDS, while another listed it as a skin and eye irritant. No sensitizing effects are known.                           | [6][7]      |
| Adverse Reactions (Clinical) | The most common adverse reactions in humans include injection site reactions (pain, erythema, swelling), hot flashes, increased weight, and fatigue.                                               | [2][10]     |

# **Stability and Reactivity**

• Chemical Stability: The product is chemically stable under standard ambient conditions (room temperature).



- Conditions to Avoid: Incompatible materials and strong oxidants.[12]
- Hazardous Decomposition Products: Under fire conditions, nitrogen oxides, carbon monoxide, and other irritating and toxic fumes may be generated.[12]
- Solution Stability: The reconstituted clinical formulation of Degarelix is stable for only a few
  hours and may form a gel upon standing at room temperature.[5] A study on Degarelix
  stability in human plasma at 37°C showed degradation over time.[13] Stability in analytical
  solvents should be confirmed.

#### **Emergency Procedures**

The following diagram outlines the logical flow for responding to an exposure event based on SDS guidelines.



Click to download full resolution via product page



Caption: Emergency response workflow for **Degarelix-d7** exposure.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. medchemexpress.com [medchemexpress.com]
- 2. Degarelix | C82H103ClN18O16 | CID 16136245 PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Degarelix Acetate | C84H107ClN18O18 | CID 16186010 PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. theclinivex.com [theclinivex.com]
- 5. accessdata.fda.gov [accessdata.fda.gov]
- 6. cdn.caymanchem.com [cdn.caymanchem.com]
- 7. file.medchemexpress.com [file.medchemexpress.com]
- 8. firmagon.com [firmagon.com]
- 9. pdf.hres.ca [pdf.hres.ca]
- 10. accessdata.fda.gov [accessdata.fda.gov]
- 11. accessdata.fda.gov [accessdata.fda.gov]
- 12. s3-us-west-2.amazonaws.com [s3-us-west-2.amazonaws.com]
- 13. Investigation of the GnRH antagonist degarelix isomerization in biological matrices -PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Degarelix-d7 safety data sheet and handling precautions]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b12413250#degarelix-d7-safety-data-sheet-and-handling-precautions]

#### **Disclaimer & Data Validity:**







The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com